3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Description
3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo-pyridazine core fused with a piperazine ring substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₉H₂₄N₆O₂S, and it has a molecular weight of 400.5 g/mol . Key structural features include:
- Triazolo-pyridazine core: Provides rigidity and aromaticity, enabling interactions with biological targets.
- Ethyl group at position 3: Enhances lipophilicity and modulates steric effects.
Properties
IUPAC Name |
3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-3-16-19-20-17-8-9-18(21-24(16)17)23-12-10-22(11-13-23)14-4-6-15(25-2)7-5-14/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXHGSBULJSHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine . This is followed by the oxidation reaction using glacial acetic acid to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atoms in the triazole and pyridazine rings can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized using reagents like glacial acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine.
Oxidation: Glacial acetic acid is commonly used for oxidation reactions.
Major Products Formed
The major product formed from these reactions is the target compound, this compound .
Scientific Research Applications
3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects: Ethyl vs. 4-Methoxyphenyl vs. Trifluoromethylphenyl: The methoxy group (electron-donating) enhances hydrogen bonding, while the trifluoromethyl group (electron-withdrawing) improves metabolic stability . Piperazine vs. Chloro: Piperazine introduces basicity and flexibility, enabling interactions with charged residues in biological targets, whereas chloro substituents are sterically compact but lack hydrogen-bonding capacity .
Pharmacological Profiles
Antiproliferative Activity :
- AZD5153 (a bivalent triazolopyridazine derivative): Exhibits nanomolar potency against BRD4 via bivalent binding, leading to tumor growth inhibition in xenograft models .
Antimicrobial Activity :
- 6-Chloro-3-methyl-triazolo-pyridazine : Shows moderate activity against Gram-positive bacteria due to chloro and methyl groups enhancing membrane disruption .
- Target Compound : The 4-methoxyphenyl-piperazine moiety may redirect activity toward eukaryotic targets (e.g., kinases) rather than microbial enzymes .
Kinase Inhibition :
- 1-{3-Methyl-triazolo-pyridazine-6-carbonyl}-4-[3-CF₃-phenyl]piperazine : Inhibits kinases via the carbonyl-piperazine motif, which mimics ATP-binding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
